molecular formula C18H18FN5O2S B6526306 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 894059-39-3

2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B6526306
CAS No.: 894059-39-3
M. Wt: 387.4 g/mol
InChI Key: GTCCYOAIYMUKFQ-UHFFFAOYSA-N
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Description

The compound 2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a triazolopyridazine derivative characterized by a 1,2,4-triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-fluorophenyl group and at position 3 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further functionalized with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group.

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c19-13-5-3-12(4-6-13)15-7-8-16-21-22-18(24(16)23-15)27-11-17(25)20-10-14-2-1-9-26-14/h3-8,14H,1-2,9-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCCYOAIYMUKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on compounds sharing the 1,2,4-triazolo[4,3-b]pyridazine core with variations in substituents, which critically influence physicochemical properties and pharmacological profiles.

Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents Solubility (pH 7.4) Predicted pKa
Target Compound C₁₉H₁₈FN₅O₂S 407.44 Oxolan-2-ylmethyl, 4-fluorophenyl Not reported Not reported
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894055-80-2) C₁₃H₁₀FN₅OS 303.32 Simple acetamide, 4-fluorophenyl 27.9 µg/mL Not reported
2-{[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₁H₁₄F₄N₅O₂S 472.42 4-(Trifluoromethoxy)phenyl, 4-fluorophenyl Not reported Not reported
2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide (1775354-28-3) C₂₁H₁₇ClFN₅O 409.84 2-Chloro-6-fluorophenyl, 4-methylphenyl Not reported 13.07 (predicted)
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) C₂₃H₂₂N₅O₂ 415.46 4-Ethoxyphenyl, 3-methyl-triazolo[4,3-b]pyridazin-6-yl Not reported Not reported

Key Observations:

Molecular Weight and Substituent Effects :

  • The target compound (407.44 g/mol) has a higher molar mass than the simpler acetamide derivative (303.32 g/mol) due to the oxolan-2-ylmethyl group. This group may enhance solubility compared to lipophilic substituents like trifluoromethoxy (472.42 g/mol) .
  • Chlorine substitution (as in CAS 1775354-28-3) increases molar mass and may elevate metabolic stability but also toxicity risks .

Solubility Trends :

  • The unsubstituted acetamide (CAS 894055-80-2) exhibits moderate water solubility (27.9 µg/mL), likely reduced in analogs with hydrophobic groups (e.g., trifluoromethoxy) . The oxolan group in the target compound could improve solubility via ether oxygen hydrogen bonding.

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., -CF₃O in ) may enhance binding to aromatic pockets in enzyme active sites. Conversely, the oxolan group’s steric bulk might limit penetration into hydrophobic regions .

Pharmacological and Toxicological Insights

  • Triazolopyridazine Core : This scaffold is associated with kinase inhibition (e.g., cyclin-dependent kinases) and CNS activity. Substituents dictate selectivity; for example, the oxolan group may improve blood-brain barrier permeability compared to polar groups .

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